molecular formula C18H14N4OS B5752085 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5752085
M. Wt: 334.4 g/mol
InChI Key: CXJYKQMDRHBWAR-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a triazole ring with quinoline and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with quinoline-2-carbaldehyde in the presence of a base, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

Scientific Research Applications

4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, disrupting essential biological processes. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-one
  • 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thione

Uniqueness

4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with both quinoline and methoxyphenyl groups. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-23-14-9-7-13(8-10-14)22-17(20-21-18(22)24)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJYKQMDRHBWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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